4-(Tert-butyl)-2-isopropylphenol

Description

Contextualization within Hindered Phenol (B47542) Chemistry

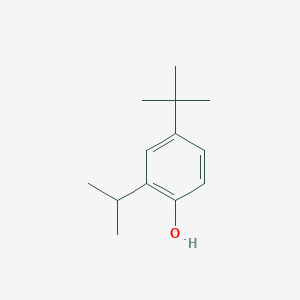

4-(tert-butyl)-2-isopropylphenol is a member of the sterically hindered phenols, a class of organic compounds characterized by the presence of bulky alkyl groups positioned ortho to the hydroxyl (-OH) group on the phenol ring. In this specific molecule, an isopropyl group occupies one ortho position (C2) and a tert-butyl group is situated at the para position (C4). The large size of these alkyl groups creates steric hindrance around the hydroxyl group.

This structural feature is paramount to the function of hindered phenols. The primary role of these compounds, particularly in industrial applications, is as antioxidants. They function by donating the hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating oxidative chain reactions. The resulting phenoxy radical is stabilized by the adjacent bulky alkyl groups, which prevent it from undergoing further unwanted reactions, thus enhancing its effectiveness as a radical scavenger. nih.gov The tert-butyl group, in particular, enhances the stability and antioxidant efficacy of phenolic compounds by protecting the hydroxyl group from rapid oxidation and stabilizing the subsequent phenoxy radical. nih.gov

Significance in Contemporary Chemical Research

The unique structure of this compound makes it a compound of interest in contemporary chemical research. Its significance stems from its potential application as a stabilizer in polymers and lubricants. nih.gov The combination of the reactive phenolic hydroxyl group with the stabilizing isopropyl and tert-butyl substituents provides a molecular architecture well-suited for antioxidant applications. nih.gov

Research into the synthesis of such substituted phenols is an active area. The alkylation of phenols is a fundamental process for producing a wide array of valuable chemicals. acs.org The development of efficient catalytic systems for the selective alkylation of phenols to create specific isomers like this compound is a key research objective. These compounds serve as crucial intermediates in the synthesis of more complex molecules, including high-performance antioxidants, polymerization inhibitors, and UV absorbers. mdpi.comgoogle.com For instance, the related compound 2-tert-butyl-4-methylphenol (B42202) is a vital organic intermediate used to produce high-grade phenolic antioxidants and light stabilizers. google.comgoogle.com

Overview of Research Trajectories for Alkylphenols

The broader field of alkylphenol research encompasses several key trajectories:

Advanced Synthesis Methods: A major focus is the development of environmentally benign and efficient catalysts for the Friedel-Crafts alkylation of phenols. researchgate.net Research has moved from traditional homogeneous acid catalysts like sulfuric acid towards heterogeneous catalysts such as zeolites, mesoporous materials, and ionic liquids. researchgate.netnih.govosti.gov These newer catalysts offer advantages like easier separation, reduced corrosion, and improved selectivity for desired products, such as 4-tert-butylphenol (B1678320). researchgate.netnih.gov

Industrial Applications: Alkylphenols are foundational materials for numerous commercial products. They are used extensively in the production of phenolic and polycarbonate resins, where they can act as chain terminators to control molecular weight. icheme.org Their primary application, driven by their antioxidant properties, is as stabilizers for plastics, rubber, lubricants, and fuels to prevent degradation from heat and oxygen. acs.orgresearchgate.net

Environmental and Degradation Studies: The environmental fate of certain alkylphenols, such as 4-tert-butylphenol and nonylphenol, is another significant research area. nih.gov Studies investigate their presence in various environmental compartments and their biodegradation pathways. For example, research has identified bacteria, such as Sphingobium fuliginis, that can degrade 4-tert-butylphenol, initiating the process by hydroxylating it to 4-tert-butylcatechol (B165716). nih.govresearchgate.net

Physicochemical Properties of this compound

Detailed Research Findings

While specific research focusing exclusively on the antioxidant or polymerization-inhibiting efficacy of this compound is not extensively detailed in publicly available literature, its properties can be inferred from studies on closely related hindered phenols. Hindered phenols are well-established as effective inhibitors for unwanted polymerization of monomers like styrene, often functioning by scavenging initiator radicals. mdpi.comiomosaic.com For example, compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) are studied for their ability to inhibit such reactions. mdpi.com Given its structure, this compound is a strong candidate for similar applications.

In organic synthesis, the alkylation of p-substituted phenols is a common strategy to produce sterically hindered phenols. The reaction of 4-tert-butylphenol with an alkylating agent like isopropanol (B130326) or its equivalent, typically using an acid catalyst, would be a direct route to synthesize this compound. researchgate.net Research into such syntheses often focuses on optimizing reaction conditions—such as temperature, reactant ratios, and catalyst type—to maximize the yield and selectivity of the desired ortho-alkylated product. acs.orgnih.gov For instance, a patent describes the synthesis of 4-tert-butyl-2-(α-methylbenzyl)phenol by reacting 4-tert-butylphenol with styrene, demonstrating the utility of the 4-tert-butylphenol scaffold in creating more complex substituted phenols. google.com

Table of Compounds

Properties

IUPAC Name |

4-tert-butyl-2-propan-2-ylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20O/c1-9(2)11-8-10(13(3,4)5)6-7-12(11)14/h6-9,14H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQVJATUUNGJNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)C(C)(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Structural Elucidation of 4 Tert Butyl 2 Isopropylphenol and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, splitting patterns, and integrations of the signals, the connectivity of atoms within 4-(tert-butyl)-2-isopropylphenol can be definitively established.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of this compound, specific resonances corresponding to the different types of protons are observed. The hydroxyl (-OH) proton typically appears as a broad singlet, with its chemical shift being concentration and solvent dependent. The aromatic protons on the benzene (B151609) ring give rise to signals in the downfield region, typically between 6.5 and 7.5 ppm. The isopropyl group exhibits a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons. The nine equivalent protons of the tert-butyl group produce a sharp singlet in the upfield region.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration |

| Hydroxyl (-OH) | Variable | Singlet | 1H |

| Aromatic (Ar-H) | 6.6 - 7.2 | Multiplet | 3H |

| Isopropyl (-CH) | ~3.2 | Septet | 1H |

| Isopropyl (-CH₃) | ~1.2 | Doublet | 6H |

| Tert-butyl (-C(CH₃)₃) | ~1.3 | Singlet | 9H |

Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atom attached to the hydroxyl group is typically found in the 150-160 ppm range. The other aromatic carbons appear between 115 and 145 ppm. The quaternary carbon of the tert-butyl group and the methine carbon of the isopropyl group have characteristic shifts, as do the methyl carbons of both alkyl groups.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Type | Chemical Shift (ppm) |

| C-OH | ~152 |

| C-isopropyl | ~136 |

| C-tert-butyl | ~143 |

| Aromatic CH | 115 - 125 |

| Isopropyl -CH | ~27 |

| Tert-butyl -C(CH₃)₃ | ~34 |

| Isopropyl -CH₃ | ~23 |

| Tert-butyl -C(CH₃)₃ | ~31 |

Note: Exact chemical shifts can vary depending on the solvent and instrument frequency.

Two-Dimensional NMR Techniques for Structural Confirmation

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum shows correlations between coupled protons, for instance, confirming the coupling between the isopropyl methine proton and the isopropyl methyl protons. An HSQC spectrum correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

Infrared and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.govnih.gov For this compound, the IR spectrum prominently features a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. nist.govnist.gov C-H stretching vibrations of the aromatic and aliphatic groups are observed in the 2850-3100 cm⁻¹ range. The aromatic C=C stretching vibrations appear as a series of bands between 1450 and 1600 cm⁻¹. nih.gov

Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds. The symmetric breathing vibration of the benzene ring often gives a strong signal in the Raman spectrum.

Table 3: Key IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| -OH | O-H stretch | 3200-3600 |

| Aromatic C-H | C-H stretch | 3000-3100 |

| Aliphatic C-H | C-H stretch | 2850-2970 |

| Aromatic C=C | C=C stretch | 1450-1600 |

| C-O | C-O stretch | 1200-1300 |

Mass Spectrometric Characterization of this compound Fragments

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. nih.govlibretexts.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (C₁₃H₂₀O = 192.30 g/mol ). uni.lu

A common fragmentation pathway for phenols involves the loss of a methyl group (CH₃) from the tert-butyl substituent, leading to a stable benzylic carbocation. This results in a prominent peak at M-15. Another characteristic fragmentation is the loss of the isopropyl group, resulting in a peak at M-43. The fragmentation pattern provides a fingerprint that can be used to identify the compound. nih.govlibretexts.org

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Fragment Ion |

| 192 | [M]⁺ |

| 177 | [M - CH₃]⁺ |

| 149 | [M - C₃H₇]⁺ |

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental biophysical technique that facilitates the separation, identification, and purification of components within a mixture for both qualitative and quantitative analysis. journalagent.com The principle of chromatography is based on the differential partitioning of sample components between a stationary phase (a solid or a liquid adsorbed on a solid) and a mobile phase (a liquid or a gas) that flows over it. journalagent.comnjit.edu This differential interaction causes some components to travel more slowly through the chromatographic system while others move more rapidly, enabling their separation. journalagent.com For the analysis of this compound and its derivatives, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most powerful and commonly employed techniques.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a highly effective method for the analysis of volatile and semi-volatile phenols like this compound. The technique separates compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. njit.edu

Sample Preparation and Derivatization

To enhance volatility and improve chromatographic peak shape, phenols are often derivatized prior to GC analysis. A common technique involves trimethylsilylation (TMS), where the acidic proton of the phenolic hydroxyl group is replaced with a trimethylsilyl (B98337) group. For instance, in the analysis of 4-tert-butylphenol (B1678320) metabolites, extracts were dried and treated with a solution of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in acetonitrile (B52724) to form TMS derivatives before GC-MS analysis. nih.gov Other derivatization methods for phenols include reaction with diazomethane (B1218177) to form methylated phenols (anisoles) or with pentafluorobenzyl bromide (PFBBr). epa.gov

Sample extraction from complex matrices is also a critical step. Solid-phase microextraction (SPME), particularly headspace SPME, is an efficient and solvent-minimized technique used to extract alkylphenols from samples like wine before GC-MS analysis. oiv.intoiv.int Liquid-liquid extraction (LLE) is another common approach. nih.gov

Instrumentation and Findings

The separation of alkylphenol isomers, which often have very similar physical properties, can be challenging and requires high-efficiency capillary columns. vurup.sk The choice of stationary phase is critical; for example, liquid crystalline stationary phases have shown unique selectivity for separating positional isomers that are difficult to resolve on standard nonpolar phases. vurup.sk

The International Organisation of Vine and Wine (OIV) provides a standardized GC-MS method for the determination of various alkylphenols in wine, including isomers of the target compound such as 2-tert-butylphenol (B146161) and 4-tert-butylphenol. oiv.intoiv.int This method utilizes headspace SPME for sample preparation followed by GC-MS or tandem mass spectrometry (GC-MS/MS) for detection. oiv.intoiv.int

Below is a table summarizing typical GC-MS parameters for the analysis of related alkylphenols.

Table 1: GC-MS Parameters for Alkylphenol Analysis

| Parameter | Description | Source(s) |

|---|---|---|

| Extraction | Headspace Solid-Phase Microextraction (SPME) | oiv.int, oiv.int |

| GC Column | 5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent | oiv.int |

| Oven Program | Initial temp 50°C, ramp at 10°C/min to 300°C, hold for 3 min | oiv.int |

| Carrier Gas | Helium or Nitrogen | journalagent.com |

| Detector | Mass Spectrometer (MS) or Tandem Mass Spectrometer (MS/MS) | oiv.int, oiv.int |

| MS Source Temp | 250°C | oiv.int |

| MS Quad Temp | 150°C | oiv.int |

| Acquisition Mode | Selected Ion Monitoring (SIM) or MRM (for MS/MS) | oiv.int |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of phenolic compounds. It is particularly well-suited for compounds that are less volatile or thermally sensitive. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. thermofisher.com In RP-HPLC, separation is achieved using a non-polar stationary phase (typically silica (B1680970) bonded with C8 or C18 alkyl chains) and a polar mobile phase, such as a mixture of water and acetonitrile or methanol (B129727). thermofisher.comsielc.com

Methodology and Findings

In a study on the biodegradation of 4-tert-butylphenol, HPLC was used to quantify the parent compound and its primary metabolite, 4-tert-butylcatechol (B165716). nih.gov The analysis was performed on a C18 column with a mobile phase of acetonitrile and water, and detection was carried out using a UV detector at 277 nm. nih.gov The retention time for 4-tert-butylphenol under these conditions was reported to be 4.4 minutes, while its more polar metabolite, 4-tert-butylcatechol, eluted earlier at 2.3 minutes. nih.gov

The separation of isomers can also be effectively handled by HPLC. A method for analyzing 2-tert-butyl-4-isopropylphenol, an isomer of the target compound, employed a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com For methods requiring mass spectrometry compatibility, the phosphoric acid can be substituted with formic acid. sielc.com Similarly, the determination of 2,6-di-tert-butylphenol (B90309) in an industrial product was achieved using an isocratic RP-HPLC method with a C18 column and a methanol-water mobile phase containing perchloric acid for ion suppression, with UV detection at 275 nm. researchgate.net

The following table summarizes conditions from various HPLC methods used for the separation of this compound isomers and related compounds.

Table 2: HPLC Conditions for the Analysis of Substituted Phenols

| Analyte | Column | Mobile Phase | Detection | Source(s) |

|---|---|---|---|---|

| 4-tert-Butylphenol | Shim-pack VP-ODS (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (80:20, v/v) | UV at 277 nm | nih.gov |

| 4-tert-Butylcatechol | Shim-pack VP-ODS (150 x 4.6 mm, 5 µm) | Acetonitrile:Water (80:20, v/v) | UV at 277 nm | nih.gov |

| 2-tert-Butyl-4-isopropylphenol | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | MS-compatible (replace H₃PO₄ with HCOOH) | sielc.com |

These chromatographic methods, often validated according to international guidelines, provide the accuracy and sensitivity required for the reliable identification and quantification of this compound and its derivatives in various matrices. nih.gov

Theoretical and Computational Chemistry of 4 Tert Butyl 2 Isopropylphenol

Quantum Chemical Calculations (e.g., DFT Studies) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 4-(tert-butyl)-2-isopropylphenol. DFT methods have become a method of choice for studying phenolic antioxidants due to their balance of computational cost and accuracy in predicting molecular geometries and electronic properties. nih.gov These calculations can provide a wealth of information, from the distribution of electrons within the molecule to the energies of its molecular orbitals, which are crucial for understanding its chemical behavior.

The electronic properties of this compound are largely governed by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, a key aspect of its antioxidant activity. nih.gov For phenolic compounds, a higher HOMO energy generally indicates a greater electron-donating capacity. Conversely, the LUMO energy relates to the molecule's ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and stability of the molecule.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Phenol (B47542) | -6.50 | -0.50 | 6.00 | 1.45 |

| 2-Isopropylphenol (B134262) | -6.35 | -0.45 | 5.90 | 1.60 |

| 4-tert-Butylphenol (B1678320) | -6.30 | -0.40 | 5.90 | 1.55 |

| This compound | -6.20 | -0.35 | 5.85 | 1.70 |

Note: The data in this table are hypothetical and for illustrative purposes, based on general trends observed in substituted phenols.

DFT calculations are also highly effective in predicting various spectroscopic parameters. For instance, theoretical calculations can simulate the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and to assign specific vibrational modes to different functional groups. For this compound, characteristic vibrational frequencies would include the O-H stretching of the hydroxyl group, C-H stretching of the alkyl groups and the aromatic ring, and C-C stretching modes within the phenyl ring.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions from the ground state to various excited states. The predicted absorption maxima (λmax) can be correlated with the electronic structure of the molecule. For phenolic compounds, the absorption bands are typically due to π-π* transitions within the aromatic ring. The presence of alkyl substituents on the ring is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted phenol. researchgate.net

Molecular Dynamics Simulations for Conformation and Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of this compound, including its conformational flexibility and its interactions with other molecules, such as solvents or biological macromolecules. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the exploration of the potential energy surface and the observation of molecular motion over time.

For this compound, a key area of interest is the rotational freedom around the C-O bond of the hydroxyl group and the C-C bonds connecting the alkyl groups to the phenyl ring. The bulky tert-butyl and isopropyl groups can create steric hindrance, which may favor certain conformations over others. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformational states. Such conformational analysis is crucial as the three-dimensional shape of a molecule often dictates its biological activity.

When placed in a solvent, such as water or an organic solvent, MD simulations can model the solvation process and characterize the intermolecular interactions. For instance, the hydroxyl group of this compound can act as a hydrogen bond donor and acceptor. MD simulations can quantify the strength and lifetime of these hydrogen bonds with solvent molecules. The hydrophobic tert-butyl and isopropyl groups will also influence the local solvent structure, leading to hydrophobic hydration effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Alkylphenols

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov For alkylphenols, QSAR models can be developed to predict various properties, including toxicity, biodegradability, and antioxidant potential. nih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized based on their dimensionality (0D, 1D, 2D, 3D) and the type of information they represent (e.g., constitutional, topological, geometric, electronic).

For a molecule like this compound, a wide range of descriptors can be calculated:

Constitutional descriptors: Molecular weight, number of atoms, number of specific functional groups.

Topological descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Geometric descriptors: Molecular surface area, volume, and shape indices.

Electronic descriptors: Dipole moment, polarizability, and quantum chemical parameters like HOMO and LUMO energies.

The selection of relevant descriptors is a critical step in QSAR modeling. Statistical methods like genetic algorithms or partial least squares regression are often employed to identify the descriptors that have the most significant correlation with the activity being studied. nih.gov

| Descriptor Type | Descriptor Name | Description |

|---|---|---|

| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |

| Topological | Kier & Hall Connectivity Index (¹χ) | A measure of the degree of branching in the molecule. |

| Geometric | Solvent Accessible Surface Area (SASA) | The surface area of a molecule that is accessible to a solvent. |

| Electronic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. |

| Quantum Chemical | HOMO Energy | The energy of the highest occupied molecular orbital. |

Once a set of relevant descriptors is identified, a mathematical model is constructed to predict the activity of new or untested compounds. Multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms like neural networks are commonly used for this purpose. nih.gov

For instance, a QSAR model for the toxicity of alkylphenols might take the form of a linear equation:

Toxicity = c₀ + c₁ * Descriptor₁ + c₂ * Descriptor₂ + ...

where c₀, c₁, c₂ are coefficients determined from the regression analysis of a training set of compounds with known toxicities. Such a model could predict the toxicity of this compound based on its calculated descriptor values. The predictive power of the model is assessed through various validation techniques, such as cross-validation and the use of an external test set. Successful QSAR models not only allow for the prediction of properties but also provide insights into the molecular features that are important for a particular activity. nih.gov

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to unravel the intricate details of chemical reactions at a molecular level. For a substituted phenol like this compound, these methods can predict the most likely pathways for its transformations, such as oxidation, which is a key reaction for phenolic antioxidants. The primary goal is to understand the step-by-step process by which reactants are converted into products.

The transition state is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. It is an unstable, fleeting arrangement of atoms that must be achieved for a reaction to proceed. Computational transition state analysis for this compound would involve several key steps:

Locating Transition State Structures: Using quantum mechanical methods like Density Functional Theory (DFT), chemists can search the potential energy surface of a reaction to locate the geometry of the transition state. For reactions involving this compound, such as hydrogen atom transfer (HAT) to a radical species, the transition state would feature a partially broken O-H bond and a partially formed bond between the hydrogen and the attacking radical.

Frequency Calculations: Once a potential transition state structure is located, frequency calculations are performed. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, leading from reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: To confirm that the located transition state connects the desired reactants and products, an IRC calculation is performed. This calculation maps the minimum energy path downhill from the transition state on both sides, ensuring it leads to the correct reactant and product complexes.

For a hindered phenol such as this compound, transition state analysis would be crucial in determining the feasibility of different antioxidant mechanisms, including HAT, single electron transfer-proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). The geometry and energy of the transition states for each pathway would reveal which mechanism is favored under different conditions.

The energetic profile of a reaction provides a quantitative description of the energy changes that occur as reactants are converted to products. For this compound, a computed energetic profile would offer insights into both the thermodynamics and kinetics of its transformations.

Relative Energies of Stationary Points: Computational methods are used to calculate the energies of all stationary points along the reaction pathway, including reactants, intermediates, transition states, and products. These energies are typically reported as relative Gibbs free energies (ΔG) or electronic energies (ΔE).

Activation Energy: The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy indicates a faster reaction. By comparing the activation energies for different potential reaction pathways of this compound, the most kinetically favorable pathway can be identified. For instance, in its role as an antioxidant, the activation energy for hydrogen atom donation to a peroxyl radical would be a key parameter.

The following table illustrates the type of data that would be generated from a computational study on the antioxidant activity of this compound, specifically for the Hydrogen Atom Transfer (HAT) mechanism with a model radical (R•). The values presented are hypothetical and for illustrative purposes only, as specific experimental or computational data for this compound is not available in the reviewed literature.

| Stationary Point | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + R• | 0.0 |

| Transition State | [this compound---H---R]‡ | 12.5 |

| Products | 4-(tert-butyl)-2-isopropylphenoxyl radical + RH | -5.0 |

This energetic profile would suggest that the reaction is kinetically feasible (with an activation barrier of 12.5 kcal/mol) and thermodynamically favorable (exergonic by -5.0 kcal/mol). Such computational data is invaluable for understanding the reactivity and potential applications of this compound.

Reaction Mechanisms and Chemical Transformations of 4 Tert Butyl 2 Isopropylphenol

Oxidative Processes and Radical Chemistry

The oxidation of sterically hindered phenols like 2,6-di-tert-butyl-4-isopropylphenol (B3053524) proceeds primarily through radical intermediates. The initial step is the abstraction of the hydrogen atom from the hydroxyl group, leading to the formation of a relatively stable phenoxy radical. The fate of this radical is central to the subsequent chemical transformations.

The electrochemical oxidation of phenols provides a controlled method to study their transformation in the absence of chemical oxidizing agents. For sterically hindered phenols, the mechanism typically involves an initial one-electron oxidation of the phenoxide ion to generate a phenoxy radical. This process is often irreversible due to the high reactivity of the radical species formed.

Studies on various phenol (B47542) derivatives using techniques like cyclic voltammetry (CV) show that the oxidation potentials are influenced by the substituents on the phenolic ring. mdpi.com The electrochemical oxidation of 2,6-di-tert-butylphenols containing phosphonate (B1237965) groups, for instance, results in a two-electron oxidation localized on the phenolic fragment, yielding a phenoxylium cation. researchgate.net While specific studies on 2,6-di-tert-butyl-4-isopropylphenol are noted in the literature, the general mechanism for hindered phenols involves the transfer of an electron from the phenol to the electrode surface, forming a radical cation which rapidly deprotonates to the phenoxy radical. acs.orgresearchgate.net The process can be summarized as:

Initial Electron Transfer : The phenol molecule loses an electron at the anode to form a radical cation.

Deprotonation : The radical cation is unstable and quickly loses a proton to form the more stable phenoxy radical.

Further Oxidation/Reaction : The phenoxy radical can then undergo further oxidation at the electrode surface or participate in subsequent chemical reactions in the bulk solution.

The versatility of electrochemical oxidation has been demonstrated for the synthesis of para-benzoquinones from various phenols, highlighting a scalable and waste-minimizing approach. rsc.org

The formation of a phenoxy radical is the hallmark of hindered phenol oxidation. This can be achieved chemically, for instance, using reagents like potassium ferricyanide, or photochemically. rsc.org The structure of 2,6-di-tert-butyl-4-isopropylphenol, with its bulky ortho substituents, ensures that the resulting phenoxy radical is sterically protected and thus relatively stable, allowing for its study. acs.org

Once formed, the 2,6-di-tert-butyl-4-isopropylphenoxy radical exists in equilibrium with its various resonance structures, with the unpaired electron density delocalized over the aromatic ring, particularly at the para position. The primary reactions of this radical include:

Dimerization : Two phenoxy radicals can couple. Due to the steric hindrance at the oxygen atom and ortho positions, C-C coupling at the para position to form a diphenoquinone (B1195943) structure is a possible pathway, as observed in the closely related 2,6-diisopropylphenol (propofol). researchgate.net

Disproportionation : This process can lead to the formation of the parent phenol and a corresponding quinone methide.

Hydrogen Abstraction : The radical can abstract a hydrogen atom from a suitable donor, regenerating the parent phenol.

Rearrangements of the initial phenoxy radical are less common due to its stability, but subsequent reactions of its products can lead to complex molecular structures. The chemistry is dominated by the fate of this key radical intermediate. acs.org

The oxidation of the 2,6-di-tert-butyl-4-isopropylphenoxy radical can lead to the formation of quinone-type structures. Specifically, oxidation of the isopropyl group at the para position can yield a quinone methide. This reactive intermediate is formed by the formal loss of a hydrogen atom from the benzylic position of the isopropyl group.

In related alkylphenols, the formation of quinone methides is a recognized metabolic pathway. nih.gov For 2,6-diisopropylphenol, oxidation leads to the formation of 2,6-diisopropyl-p-benzoquinone as a major product. researchgate.net By analogy, the oxidation of 2,6-di-tert-butyl-4-isopropylphenol is expected to produce corresponding quinone structures. The major oxidation products identified from the oxidation of sterically hindered phenols often include benzoquinones and diphenoquinones. researchgate.net

| Precursor | Oxidation Product |

| 2,6-diisopropylphenol (Propofol) | 2,6-diisopropyl-p-benzoquinone |

| 2,6-diisopropylphenol (Propofol) | 3,5,3',5'-tetraisopropyl-(4,4')-diphenoquinone |

This interactive table summarizes oxidation products identified for a structurally similar phenol.

Photochemical Degradation Pathways of Alkylphenols

The absorption of UV light by alkylphenols can initiate photochemical reactions, leading to their degradation. This process is crucial for understanding the environmental fate of these compounds. The initial step is the photo-induced cleavage of the O-H bond, generating a phenoxy radical, similar to chemical oxidation. researchgate.net

The photochemistry of 2,6-diisopropylphenol (propofol), a close structural analog of 2,6-di-tert-butyl-4-isopropylphenol, has been studied in detail, providing insight into the likely by-products. Upon UV irradiation in aerated solutions, two major products are formed: a diphenol derivative resulting from radical coupling and 2,6-diisopropyl-p-benzoquinone. researchgate.net In the absence of oxygen, only the diphenol compound was observed, indicating that the formation of the benzoquinone is an oxidative process. researchgate.net

Based on this, the expected photolysis by-products of 2,6-di-tert-butyl-4-isopropylphenol include:

A C-C coupled dimer (a diphenol derivative).

2,6-di-tert-butyl-4-isopropyl-p-benzoquinone.

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH), to degrade organic pollutants. mdpi.com These processes are effective for the degradation of persistent phenolic compounds. Common AOPs include:

UV/H₂O₂ : The photolysis of hydrogen peroxide (H₂O₂) by UV light generates hydroxyl radicals, which are powerful, non-selective oxidants.

Photo-Fenton (UV/H₂O₂/Fe²⁺) : This process enhances •OH production through the catalytic cycle of iron ions.

Heterogeneous Photocatalysis (UV/TiO₂) : When titanium dioxide (TiO₂) is irradiated with UV light, it generates electron-hole pairs that react with water and oxygen to produce hydroxyl radicals.

Studies on various substituted phenols demonstrate high degradation and mineralization efficiencies with these methods. For instance, the degradation rate of 2,4-dimethylphenol (B51704) and 2,4-dichlorophenol (B122985) was found to be highest with the photo-Fenton system. capes.gov.br Similarly, photocatalytic systems using TiO₂ have been shown to be effective for the degradation of 2,6-dimethylphenol, with efficiency enhanced by the addition of H₂O₂ or Fe(III). nih.gov These findings suggest that AOPs would be highly effective in breaking down the stable structure of 2,6-di-tert-butyl-4-isopropylphenol into simpler, less harmful compounds. mdpi.comnih.gov

| AOP System | Target Compound | Efficiency |

| UV/TiO₂-Fe(III) | 2,6-dimethylphenol | 90% degradation |

| UV/TiO₂-H₂O₂ | 2,6-dimethylphenol | 100% degradation in 3 hours |

| Photo-Fenton | 2,4-dichlorophenoxyacetic acid | 100% degradation, 98% mineralization |

| Immobilized P90/UV/H₂O₂ | Phenol | 100% degradation, ~70% mineralization in 3 hours |

This interactive table presents the efficiency of various AOPs for degrading similar phenolic compounds.

Enzymatic and Biocatalytic Transformations (e.g., by Microorganisms)

The enzymatic and biocatalytic transformations of 4-(tert-butyl)-2-isopropylphenol are not extensively documented in scientific literature. However, the behavior of microorganisms on structurally similar alkylphenols provides significant insight into its potential metabolic fate. Studies on phenols containing isopropyl or tert-butyl groups suggest that this compound is a plausible substrate for microbial degradation.

Microbial Degradation Pathways (e.g., Meta-Cleavage)

Direct microbial degradation pathways for this compound have not been specifically elucidated. Nevertheless, the degradation of related compounds strongly suggests a probable metabolic route. For instance, several bacterial strains have been shown to degrade substituted phenols through specific enzymatic actions.

Research has demonstrated that bacteria can utilize various alkylphenols as their sole carbon and energy source. A notable example is the bacterium Sphingobium fuliginis, which has been isolated for its ability to degrade 4-tert-butylphenol (B1678320). nih.gov The degradation is initiated by an inducible enzyme system. nih.gov The proposed pathway begins with the hydroxylation of the aromatic ring to form a catechol derivative. Specifically, 4-tert-butylphenol is converted to 4-tert-butylcatechol (B165716). nih.govresearchgate.net This intermediate is then subjected to ring cleavage via a meta-cleavage pathway, a common strategy for aerobic breakdown of aromatic compounds. nih.govnih.gov This cleavage is catalyzed by the enzyme catechol 2,3-dioxygenase. nih.gov

Furthermore, the Sphingobium fuliginis strain TIK-1 has been observed to transform the dialkylphenolic compound 2,4-di-tert-butylphenol (B135424) into 3,5-di-tert-butylcatechol, indicating its capability to hydroxylate a di-substituted phenol. nih.gov However, subsequent aromatic ring cleavage for this particular compound was not observed. nih.gov Similarly, Pseudomonas sp. strain MS-1 can degrade a variety of 2-alkylphenols, including 2-isopropylphenol (B134262) and 2-tert-butylphenol (B146161), also utilizing a meta-cleavage pathway that proceeds via a 3-alkylcatechol intermediate. nih.gov

Based on these analogous pathways, a putative microbial degradation route for this compound would likely involve initial hydroxylation to form a substituted catechol, followed by enzymatic ring cleavage.

Table 1: Microbial Strains and Their Activity on Related Alkylphenols

| Microorganism | Substrate(s) | Key Metabolite(s) / Pathway | Reference |

| Sphingobium fuliginis TIK-1 | 4-tert-Butylphenol | 4-tert-Butylcatechol, 3,3-dimethyl-2-butanone (via meta-cleavage) | nih.govresearchgate.net |

| Sphingobium fuliginis TIK-1 | 2,4-di-tert-Butylphenol | 3,5-di-tert-Butylcatechol | nih.gov |

| Pseudomonas sp. MS-1 | 2-sec-Butylphenol, 2-isopropylphenol | 3-sec-Butylcatechol (via meta-cleavage) | nih.gov |

| Pseudomonas putida JD1 | 4-Ethylphenol (B45693), 4-isopropylphenol (B134273) | 1-(4′-hydroxyphenyl)ethanol, 4-vinylphenol | asm.org |

Stereoselective Biotransformations

While stereoselective biotransformations specifically targeting this compound have not been reported, studies on related compounds indicate a potential for such reactions. The enzyme 4-ethylphenol methylenehydroxylase (4EPMH), from Pseudomonas putida JD1, is known to catalyze the biotransformation of a variety of 4-alkylphenols. asm.orgasm.org

This enzyme acts through dehydrogenation of the substrate to create a quinone methide intermediate, which is then hydrated to form a chiral alcohol. asm.org For example, the biotransformation of 4-n-propylphenol using 4EPMH yields the R(+) enantiomer of 1-(4′-hydroxyphenyl)propanol with a high enantiomeric excess. asm.org

However, when 4-isopropylphenol was used as a substrate for 4EPMH, the major product was the corresponding vinyl compound (4-vinylphenol), resulting from rearrangement of the quinone methode intermediate rather than hydration. asm.org This suggests that the branched nature of the isopropyl group influences the reaction pathway. Given the presence of an isopropyl group in this compound, it is conceivable that enzymatic systems could catalyze stereoselective reactions, although the specific products would depend on the enzyme and reaction conditions.

Table 2: Products of Biotransformation by 4-Ethylphenol Methylenehydroxylase (4EPMH)

| Substrate | Major Product(s) | Enantiomeric Purity | Reference |

| 4-n-Propylphenol | R(+)-1-(4′-hydroxyphenyl)propanol | 90% e.e. | asm.org |

| Chavicol | R(+)-1-(4′-hydroxyphenyl)-2-propen-1-ol | >90% e.e. | asm.org |

| 4-Isopropylphenol | 4-Vinylphenol | Not Applicable | asm.org |

| 5-Indanol | Inden-5-ol | Not Applicable | asm.org |

Hydrolytic and Other Chemical Degradation Mechanisms

The chemical stability of this compound is characterized by the robust nature of the phenolic ring and its alkyl substituents. Simple hydrolysis of the phenol or its C-C bonds is not expected under normal environmental conditions. However, degradation can be achieved under specific chemical pressures.

Research into the basic hydrolysis of complex sterically hindered phenols has shown that the cleavage of a tert-butyl group is possible. For instance, the basic hydrolysis of diethyl N-acetylamino-(3,5-di-tert-butyl-4-hydroxybenzyl)-malonate leads to a condensation reaction accompanied by the elimination of tert-butyl groups. researchgate.net

More aggressive degradation can be accomplished through advanced oxidation processes (AOPs). For example, the related compound 2,4-di-tert-butylphenol has been shown to degrade using a UV/persulfate (UV/PS) process. researchgate.net This method relies on the generation of highly reactive sulfate (B86663) and hydroxyl radicals to break down the recalcitrant organic molecule. The degradation efficiency is influenced by factors such as pH and the presence of other ions in the solution. researchgate.net While direct studies are absent, it is highly probable that this compound would be susceptible to similar AOP-based degradation.

Another relevant chemical transformation is the catalytic removal of the tert-butyl group. Processes have been developed to de-tert-butylate tert-butylphenol compounds by bringing them into contact with a solid acid catalyst at elevated temperatures, yielding isobutylene (B52900) and the corresponding phenol.

Derivatization Reactions of the Hydroxyl Group and Aromatic Ring

The hydroxyl group and the aromatic ring of this compound are the primary sites for chemical derivatization.

Reactions of the Hydroxyl Group: The phenolic hydroxyl group exhibits typical reactivity. It can be converted into an ether, for instance, through reaction with epichlorohydrin (B41342) in the presence of a base to form the corresponding glycidyl (B131873) ether. This is a common reaction for phenols used in epoxy resin chemistry. wikipedia.org Esterification is another possible derivatization, although it can be hindered by the adjacent isopropyl group. For analytical purposes, the hydroxyl group can be derivatized to increase volatility for gas chromatography, for example, by reacting with silylating agents.

Reactions of the Aromatic Ring: The aromatic ring can undergo electrophilic aromatic substitution. The positions of the existing alkyl groups and the hydroxyl group direct incoming electrophiles. The tert-butyl and isopropyl groups are ortho, para-directing activators, as is the hydroxyl group (which is the strongest activator). The positions on the ring open to substitution are C-6 and C-5. Given the steric hindrance from the existing large alkyl groups, substitution reactions may require specific catalysts or conditions.

Furthermore, the alkyl groups themselves can be the site of reaction. Friedel-Crafts alkylation, the reaction used to synthesize such compounds, is reversible. wikipedia.org Under acidic conditions, both tert-butyl and isopropyl groups can be cleaved (dealkylation) or transferred to another aromatic molecule (transalkylation). For example, 2-isopropylphenol can be isomerized to 4-isopropylphenol in the presence of phenol and an acid catalyst, demonstrating the mobility of the isopropyl group. google.com Similarly, the synthesis of 2-tert-butyl-4,6-dimethylphenol (B43266) involves the alkylation of 2,4-dimethylphenol with isobutylene, a reaction that highlights the principles of electrophilic substitution on the phenolic ring. chemicalbook.com These reactions underscore the potential for modifying the alkyl substituents on the this compound ring structure.

Environmental Chemistry and Fate of 4 Tert Butyl 2 Isopropylphenol and Alkylphenols

Occurrence and Distribution in Environmental Compartments

Alkylphenols, a class of man-made chemicals, are primarily used in the production of alkylphenol ethoxylates (APEs), which function as non-ionic surfactants in a variety of industrial and consumer products. aku.edu.trplastic.educationsgsaxys.comwikipedia.org These products include detergents, pesticides, paints, cosmetics, and plastics. aku.edu.trplastic.education The degradation of APEs in wastewater treatment plants and the environment leads to the formation of more persistent alkylphenols, such as nonylphenol (NP) and octylphenol (B599344) (OP). nih.govpanda.org

Due to their extensive use, alkylphenols and their derivatives are found in various environmental compartments across the globe. nih.gov They have been detected in the air, with concentrations of NP in the United States ranging from 0.01 to 81 ng/m³. nih.gov These compounds are also prevalent in aquatic systems. For instance, treated wastewater effluents in the U.S., Spain, and the U.K. have shown significant levels of APE metabolites. nih.gov In the U.S., concentrations ranged from less than 0.1 to 369 µg/L, while in Spain and the U.K., they were found to be between 6 and 343 µg/L and up to 330 µg/L, respectively. nih.gov

Given their physicochemical properties, particularly high K(ow) values, alkylphenols tend to partition into sediments. nih.gov Sediment concentrations in the U.S. have been reported to range from less than 0.1 to 13,700 µg/kg. nih.gov A study on the Elbe River in Germany and the Czech Republic found 4-tert-butylphenol (B1678320) concentrations in sediment ranging from <1 to 185 µg/kg. industrialchemicals.gov.au Alkylphenols can also accumulate in living organisms. For example, fish in the U.K. were found to contain up to 0.8 µg/kg of NP in their muscle tissue. nih.gov

A meta-analysis of data from 2010 to 2020 in the United States revealed a decrease in NP and OP concentrations in fresh surface waters and sediments. nih.gov However, the trends in marine environments were more varied, with some increases observed. nih.gov Despite their presence, a screening environmental risk assessment indicated that less than 1% of all samples exceeded U.S. or Canadian environmental quality guidelines, with no exceedances noted after 2016. nih.gov

4-tert-Butylphenol, specifically, has been detected in various aquatic environments, including rivers, seawaters, and sediments, as well as in effluents from sewage and wastewater treatment plants. nih.gov Concentrations of 4-tert-butylphenol in Australian surface waters are generally below 100 ng/L, similar to levels found in Germany, France, South Africa, and Spain. industrialchemicals.gov.au Higher concentrations have been observed in more industrialized regions. industrialchemicals.gov.au

Environmental Transformation and Degradation Processes

The transformation and degradation of alkylphenols in the environment occur through both biological and non-biological pathways. These processes are crucial in determining the persistence and potential impact of these compounds.

Biodegradation Kinetics and Metabolites

The biodegradation of alkylphenols is a key process in their environmental fate. Aerobic conditions generally facilitate more efficient biotransformation of APE metabolites compared to anaerobic conditions. nih.gov The degradation of APEs often results in the formation of more persistent metabolites, including shorter-chain APEs and alkylphenols like NP and OP. nih.govservice.gov.uk

For 4-tert-butylphenol, specific bacterial strains have been identified that can utilize it as a sole source of carbon and energy. For example, Sphingobium fuliginis strains isolated from rhizosphere sediment were found to completely degrade 1.0 mM of 4-tert-butylphenol within 12 hours. nih.gov The degradation process is inducible and involves the initial hydroxylation of 4-tert-butylphenol to 4-tert-butylcatechol (B165716). nih.gov This is followed by a meta-cleavage pathway, leading to the formation of metabolites such as 3,3-dimethyl-2-butanone. nih.gov These bacterial strains have also shown the ability to degrade other 4-alkylphenols. nih.gov

The rate of biodegradation can be influenced by the presence of other organic compounds. For instance, in the case of 2,4-dichlorophenoxyacetate, a different phenolic compound, its biodegradation was found to be affected by the presence of glucose, with both substances mutually inhibiting each other's degradation to some extent. nih.gov

Abiotic Degradation Processes (e.g., Photolysis, Hydrolysis)

In addition to biodegradation, abiotic processes such as photolysis and hydrolysis contribute to the degradation of alkylphenols in the environment.

Hydrolysis is generally not considered a major degradation pathway for 4-tert-butylphenol and 4-tert-pentylphenol due to the absence of hydrolysable functional groups. industrialchemicals.gov.au Studies have shown that 4-tert-butylphenol is stable in water at various pH levels. industrialchemicals.gov.au

Photolysis, the breakdown of compounds by light, can play a role in the degradation of some alkylphenols. For example, one study reported a photolysis half-life of 20.8 hours for 2,4-di-tert-butylphenol (B135424) (2,4-DTBP). industrialchemicals.gov.au The same study noted that 49.23% of 2,4-DTBP degraded after 24 hours of irradiation. industrialchemicals.gov.au Another study identified 2,6-di-tert-butyl-p-benzoquinone (B114747) as a degradation product of 2,6-DTBP under environmental conditions. industrialchemicals.gov.au

Pathways of Environmental Release from Industrial and Consumer Sources

The primary route for the release of alkylphenols and their precursors, APEs, into the environment is through wastewater. panda.org Industrial and domestic use of products containing these compounds leads to their presence in wastewater, which is then treated in sewage treatment plants (STPs). nih.govpanda.org However, the degradation of APEs during wastewater treatment is often incomplete, resulting in the discharge of both APEs and their more persistent degradation products, such as NP and OP, into aquatic environments. nih.govpanda.orgservice.gov.uk

Industrial sources are a significant contributor to the environmental load of alkylphenols. aku.edu.trnih.gov For example, 4-tert-butylphenol is used in the production of phenolic, polycarbonate, and epoxy resins. nih.gov It can also be present as an impurity in other chemical products. epa.gov Residual amounts of 4-tert-butylphenol can be found in products like polycarbonate, and it can be released into the environment through migration to the surface of these materials and subsequent abrasion. industrialchemicals.gov.au The rubber industry and the production of printing inks and electrical insulation varnishes are other industrial applications that can lead to the release of these compounds. service.gov.uk

Consumer products are another major source of alkylphenol release. APEs are used in a wide array of household items, including detergents, cleaners, paints, and personal care products. aku.edu.trplastic.educationbcpp.org The use and disposal of these products contribute to the presence of alkylphenols in municipal wastewater. usda.gov Furthermore, the application of sewage sludge to agricultural land can introduce these compounds into the terrestrial environment. panda.orgusda.gov

Sorption and Transport Phenomena in Environmental Media

The movement and distribution of alkylphenols in the environment are governed by their sorption and transport properties. Due to their chemical structure, which includes both a hydrophobic alkyl chain and a hydrophilic phenol (B47542) group, these compounds exhibit a tendency to partition between different environmental compartments. wikipedia.org

Alkylphenols are described as lipophilic, meaning they have an affinity for fats and are likely to accumulate in the fatty tissues of organisms. panda.org Their physicochemical properties, particularly high octanol-water partition coefficients (Kow), indicate a strong tendency to sorb to organic matter in soil and sediment. nih.gov This sorption behavior leads to their accumulation in sediments of rivers and lakes, where they can persist for extended periods. nih.govpanda.orgresearchgate.net The calculated soil adsorption coefficient for 4-tert-butylphenol (log KOC = 3.1) suggests it has low mobility in soil. industrialchemicals.gov.au

Once in the environment, alkylphenols can be transported through various means. They are moderately volatile from water and moist soil, allowing for some atmospheric transport. industrialchemicals.gov.au In aquatic systems, they can be transported in both the dissolved phase and attached to suspended particles. The partitioning between these two phases influences their ultimate fate and distribution. While they are found in surface waters, their strong sorption to sediment often leads to higher concentrations in the benthic zone. nih.govservice.gov.uk The persistence of some alkylphenols in sediment can be long, with estimated half-lives of over 60 years for certain compounds. researchgate.net

Synthesis and Investigation of 4 Tert Butyl 2 Isopropylphenol Derivatives and Analogues

Mannich Base Derivatives

The Mannich reaction is a classic organic transformation that involves the aminoalkylation of an acidic proton located on a carbon atom, using formaldehyde (B43269) and a primary or secondary amine. In the case of phenols, the reaction typically occurs at the ortho or para positions relative to the hydroxyl group. For 4-(tert-butyl)-2-isopropylphenol, the available ortho position is the primary site for this electrophilic substitution. The synthesis of Mannich base derivatives introduces a nitrogen-containing moiety, which can significantly alter the solubility, basicity, and biological activity of the parent phenol (B47542).

The general synthetic route to Mannich bases of substituted phenols involves the condensation of the phenol with formaldehyde and a suitable secondary amine, often in an alcoholic solvent. The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which then attacks the electron-rich aromatic ring of the phenol.

A relevant example is the synthesis of thiomorpholine-containing Mannich bases from 4-tert-butylphenol (B1678320). mdpi.com This procedure can be adapted for this compound. The reaction of 4-tert-butylphenol with thiomorpholine (B91149) and formaldehyde in methanol (B129727) yields both the mono- and di-substituted products, 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol, respectively. mdpi.com The reaction conditions can be tuned to favor the formation of the desired product. For instance, controlling the stoichiometry of the reactants is crucial; using an equimolar amount of the amine and formaldehyde with respect to the phenol would likely favor the mono-substituted product.

The synthesis of these derivatives is of interest due to the wide range of applications of Mannich bases in medicinal chemistry and materials science. academicjournals.orgnih.gov They are known to exhibit a variety of biological activities, including antimicrobial and anticancer properties. mdpi.comnih.gov The introduction of the aminomethyl group can also enhance the performance of the phenolic compound as a stabilizer or antioxidant in various materials.

Table 1: Synthesis of Mannich Base Derivatives of 4-tert-butylphenol This table is based on the synthesis from 4-tert-butylphenol, a close structural analog to this compound, and the reaction is expected to proceed similarly.

| Starting Material | Reagents | Product(s) | Yield | Reference |

| 4-tert-butylphenol | Thiomorpholine, Formaldehyde, Methanol | 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol | 5% | mdpi.com |

| 4-tert-butylphenol | Thiomorpholine, Formaldehyde, Methanol | 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol | 35% | mdpi.com |

Ether and Ester Derivatives Synthesis

The hydroxyl group of this compound is a key functional handle for the synthesis of ether and ester derivatives. These modifications can be used to alter the compound's polarity, solubility, and reactivity, as well as to introduce new functional groups for further chemical transformations.

Ether Derivatives:

The synthesis of ether derivatives from phenols can be achieved through various methods, with the Williamson ether synthesis being a common and versatile approach. This method involves the deprotonation of the phenol to form a phenoxide ion, which then acts as a nucleophile to displace a halide from an alkyl halide. For a sterically hindered phenol like this compound, the choice of base and reaction conditions is important to achieve good yields.

Alternatively, modern catalytic methods offer milder and more efficient routes to ether synthesis. For example, the use of catalysts like erbium(III) triflate (Er(OTf)₃) has been reported for the formation of tert-butyl ethers from alcohols and phenols under solvent-free conditions. researchgate.net Another approach involves the palladium-catalyzed synthesis of aryl tert-butyl ethers from aryl bromides or chlorides, which could be a potential route if a halogenated precursor of this compound is available. organic-chemistry.org

Ester Derivatives:

Esterification is another fundamental transformation of the phenolic hydroxyl group. The reaction of this compound with a carboxylic acid, acid chloride, or anhydride (B1165640) can produce the corresponding ester derivative. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, are often employed when reacting with a carboxylic acid, typically with removal of water to drive the equilibrium towards the product. The use of a more reactive acylating agent like an acid chloride or anhydride, often in the presence of a base such as pyridine (B92270) or triethylamine, can provide higher yields and milder reaction conditions.

For instance, the synthesis of tert-butyl esters can be achieved by reacting the corresponding carboxylic acid with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst like perchloric acid. nih.gov While this method is for esterifying a carboxylic acid, the general principles of acid-catalyzed esterification are applicable.

Table 2: General Methods for Ether and Ester Synthesis Applicable to this compound

| Derivative Type | Synthetic Method | Key Reagents | General Applicability |

| Ether | Williamson Ether Synthesis | Phenol, Base (e.g., NaH), Alkyl Halide | Widely used for various alkyl ethers |

| Ether | Catalytic Etherification | Phenol, tert-Butylating agent (e.g., Boc₂O), Catalyst (e.g., Er(OTf)₃) | Milder conditions for tert-butyl ethers researchgate.net |

| Ester | Fischer Esterification | Phenol, Carboxylic Acid, Acid Catalyst (e.g., H₂SO₄) | Equilibrium-driven, requires water removal |

| Ester | Acylation | Phenol, Acid Chloride/Anhydride, Base (e.g., Pyridine) | High-yielding, milder conditions |

Polymeric and Oligomeric Structures Incorporating this compound Units

The incorporation of hindered phenolic units, such as this compound, into polymeric or oligomeric structures is a key strategy for developing materials with enhanced stability against thermo-oxidative degradation. These phenolic moieties can act as radical scavengers, thereby protecting the polymer backbone from degradation.

One of the primary roles of monofunctional phenols like 4-tert-butylphenol in polymerization is as a chain stopper or molecular weight regulator. wikipedia.orgvinatiorganics.com By participating in the polymerization reaction, it can terminate a growing polymer chain, thus controlling the final molecular weight of the polymer. It is conceivable that this compound could serve a similar function in various polymerization processes, such as those for producing polycarbonates or epoxy resins.

Furthermore, this compound can be chemically modified to create monomers that can be subsequently polymerized. For example, the phenolic hydroxyl group can be reacted with epichlorohydrin (B41342) to form a glycidyl (B131873) ether derivative. This functionalized monomer can then undergo ring-opening polymerization to yield a polyether with pendant 4-(tert-butyl)-2-isopropylphenyl groups. rsc.org These pendant groups would be readily available to exert their antioxidant effects throughout the polymer matrix.

Another approach is the synthesis of polymers where the phenolic unit is part of the main chain. This could be achieved through polycondensation reactions, for example, by reacting a di-functionalized derivative of this compound with a suitable co-monomer.

While specific examples of polymers derived exclusively from this compound are not widely reported in the literature, the principles of using structurally similar hindered phenols in polymer chemistry are well-established. The synthesis of poly(tert-butyl acrylate) and other polymers containing tert-butyl groups highlights the interest in incorporating such bulky functionalities to tailor polymer properties. epa.gov

Functionalized Phenols with Specific Research Applications

The chemical scaffold of this compound can be functionalized to create molecules for a wide range of research applications. The strategic placement of the tert-butyl and isopropyl groups provides a unique steric and electronic environment that can be exploited in the design of novel compounds.

One major area of interest is the development of advanced antioxidants. While this compound itself is an antioxidant, its efficacy can be enhanced or modified by the introduction of other functional groups. For example, the synthesis of derivatives with sulfur-containing moieties, such as the thiomorpholinomethyl group mentioned in the Mannich base section, could lead to synergistic antioxidant effects.

These functionalized phenols can also serve as intermediates in the synthesis of more complex molecules with potential biological activity. The structural motifs present in hindered phenols are found in a variety of natural products and pharmacologically active compounds. nih.gov For instance, research on the bioactivities of compounds like 2,4-di-tert-butylphenol (B135424), which exhibits a broad range of toxicities against various organisms, suggests that derivatives of this compound could be investigated as potential antimicrobial or pesticidal agents. nih.gov

Furthermore, functionalized derivatives of this compound can be designed as probes for studying biological or environmental processes. For example, the introduction of a fluorescent tag or a reactive group could allow for the tracking of the molecule in a biological system or its use in the detection of specific analytes. The study of the biodegradation of related compounds like 4-tert-butylphenol, which is metabolized to 4-tert-butylcatechol (B165716) by certain bacteria, opens up avenues for designing derivatives that can be used to study microbial metabolic pathways. nih.gov

The use of p-tert-butylphenol as an intermediate in the manufacturing of UV stabilizers and other additives for polymers and other materials suggests a similar potential for this compound derivatives. vinatiorganics.com The tailored synthesis of such functionalized phenols is a continuing area of research aimed at producing novel molecules with superior performance characteristics.

Advanced Research Applications of 4 Tert Butyl 2 Isopropylphenol in Materials Science and Analytical Chemistry

Role in Antioxidant Mechanism Studies in Non-Biological Systems

Substituted phenols are a cornerstone in the study of antioxidant mechanisms due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. The efficacy of this action is significantly influenced by the nature and position of the substituents on the aromatic ring. For 4-(tert-butyl)-2-isopropylphenol, the presence of both a tert-butyl group and an isopropyl group is expected to modulate its antioxidant properties. The electron-donating nature of these alkyl groups can increase the electron density on the phenol (B47542) ring, potentially enhancing the hydrogen-donating ability of the hydroxyl group. nih.gov

Radical Scavenging Activities

The primary mechanism by which phenolic antioxidants inhibit oxidation is through radical scavenging. This process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thus terminating the radical chain reaction. The resulting phenoxyl radical is stabilized by resonance and steric hindrance provided by the alkyl substituents.

Stabilization Mechanisms in Polymeric Materials

Phenolic antioxidants are widely used to protect polymeric materials from degradation caused by thermo-oxidative stress during processing and service life. researchgate.net The mechanism involves the interception of peroxy radicals (ROO•) and alkyl radicals (R•) that are formed during the auto-oxidation cycle of the polymer. By donating a hydrogen atom, the phenolic antioxidant breaks the degradation cycle.

Specific research detailing the use of this compound as a stabilizer in polymeric materials is not extensively documented in the available literature. However, the structural features of this compound are consistent with those of effective polymer stabilizers. The combination of a reactive phenolic hydroxyl group and bulky alkyl substituents suggests it could offer good antioxidant activity and low volatility, which are desirable properties for polymer additives. researchgate.netspecialchem.com For instance, related sterically hindered phenols are known to be effective in stabilizing polyolefins like polypropylene (B1209903) and polyethylene. specialchem.com

Precursor in Specialized Chemical Syntheses

Phenolic compounds are versatile precursors in organic synthesis. The hydroxyl group and the aromatic ring can be functionalized to create a wide array of more complex molecules. For example, alkylated phenols can be starting materials for the synthesis of other antioxidants, pharmaceuticals, and specialty chemicals.

While the use of this compound as a precursor in specific, large-scale industrial syntheses is not widely reported, its structure lends itself to various chemical transformations. The phenolic hydroxyl group can undergo etherification or esterification, and the aromatic ring can be subject to further electrophilic substitution, although the existing bulky substituents would direct the position of new functional groups. For instance, related compounds like 2,4-dimethyl-6-tert-butylphenol are used as intermediates in the synthesis of high-temperature resistant aviation fuel antioxidants. chemicalbook.com

Analytical Reagent Development for Metal Ion Determination

The development of sensitive and selective analytical reagents for the determination of metal ions is an active area of research. Phenolic compounds can act as ligands, forming complexes with metal ions. The formation of these complexes often results in a change in the solution's color or fluorescence, which can be measured to quantify the metal ion concentration.

There is currently no significant body of research indicating the application of this compound as an analytical reagent for metal ion determination. The development of such a reagent would depend on its ability to form stable and detectable complexes with specific metal ions.

Bioactive Compound Research (Mechanistic Studies)

The bioactivity of phenolic compounds, including their antimicrobial properties, is a subject of intense investigation. The proposed mechanisms of action often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with cellular energy production.

Mechanistic Investigations of Antimicrobial Activities

The antimicrobial activity of phenolic compounds is generally attributed to their ability to partition into the lipid bilayer of microbial cell membranes, leading to increased permeability and leakage of intracellular components. The lipophilicity of the molecule, influenced by the alkyl substituents, plays a critical role in this process.

Specific mechanistic studies on the antimicrobial activities of this compound are not readily found in the scientific literature. However, research on structurally similar compounds provides insights into potential mechanisms. For example, studies on other isopropyl- and chloro-substituted phenols have demonstrated their ability to inhibit bacterial growth and biofilm formation. The investigation into the precise molecular interactions between this compound and microbial targets would be necessary to elucidate its specific mechanism of action.

Understanding Molecular Interactions in Receptor Binding Studies

The compound this compound, and its structurally related analogs like 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), have been the subject of research to understand their interactions with various biological receptors at the molecular level. These studies are crucial in elucidating the mechanisms by which these compounds exert their effects and for identifying potential applications in materials science and analytical chemistry.

One significant area of investigation has been the interaction of tert-butylphenols with nuclear receptors, particularly the retinoid-X receptor (RXR). In silico and in vivo studies have demonstrated that certain tert-butylphenols can act as agonists for RXR. nih.gov Molecular modeling and docking studies have provided insights into the specific interactions that govern the binding of these compounds to the RXRα ligand-binding domain (LBD).

For instance, the binding of 2,4-DTBP to RXRα has been characterized by solving the crystal structure of the complex. nih.gov This revealed that the tert-butyl group at the 4-position establishes extensive van der Waals contacts with hydrophobic residues deep within the ligand-binding pocket. nih.gov These interactions are critical for the compound's binding affinity. nih.gov The tert-butyl group at the 2-position plays a role in stabilizing key residues of helices H3, H5, and H11, which are important for maintaining the transcriptionally active conformation of the receptor. nih.gov The hydroxyl group of 2,4-DTBP is involved in a hydrogen bond with the main chain carbonyl group of cysteine 432 (C432). nih.gov

A common feature of RXR-active tert-butylphenols is the presence of bulky groups that are positioned near key amino acid residues within the receptor's binding pocket, such as valine 349 (Val349) and leucine (B10760876) 309 (Leu309). The hydrophobic interactions and steric complementarity provided by these bulky substituents enhance the molecular fit and stabilization of the ligand-receptor complex, leading to strong receptor activation. Van der Waals interactions with residues like tryptophan 305 (TRP305), leucine 309 (LEU309), and phenylalanine 313 (PHE313) are also significant.

The binding affinities of several tert-butylphenols to RXRα have been calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. The results highlight the importance of the substitution pattern on the phenol ring for receptor binding.

| Compound | Binding Free Energy (ΔGbind, kcal/mol) |

| 4sB-DTBP | -17.49 |

| TTBP | -14.70 |

| 4E-DTBP | -8.48 |

| 2,6-DTBP | -7.45 |

| BHT | -9.91 |

| E703 | -3.85 |

| Data sourced from in silico analysis of tert-butylphenol binding to RXRα. |

Beyond nuclear receptors, 2,4-DTBP has also been identified as a novel agonist for insect odorant receptors (ORs). mdpi.com Electrophysiology experiments on oocytes expressing Drosophila melanogaster odorant receptors showed that 2,4-DTBP activates the Orco subunit, a coreceptor crucial for olfaction in many insect species. mdpi.com The half-maximal effective concentration (EC50) for the activation of the Orco homomeric channel by 2,4-DTBP was determined to be 13.4 ± 3.0 μM. mdpi.com Point mutation studies identified the tryptophan 146 (W146) residue as a key interaction site for 2,4-DTBP within the Orco subunit. mdpi.com The interaction was found to be concentration-dependent and voltage-independent. mdpi.com

These detailed molecular interaction studies provide a fundamental understanding of how this compound and related compounds can modulate the function of specific protein targets. This knowledge is invaluable for the rational design of new materials and analytical tools that leverage these specific molecular recognition events.

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 4-(Tert-butyl)-2-isopropylphenol

Current academic understanding of this compound is largely built upon the broader knowledge of hindered phenolic antioxidants and other alkylphenols. The key areas of existing research include:

Synthesis and Characterization: The synthesis of this compound and related alkylphenols is typically achieved through Friedel-Crafts alkylation or transalkylation of phenols. For instance, the alkylation of phenol (B47542) with isobutene can produce 2-tert-butylphenol (B146161) and 4-tert-butylphenol (B1678320) mdpi.com. The resulting compounds are characterized using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm their structure and purity.